N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring a methyl-substituted pyrazole core linked via an amine group to a second pyrazole ring bearing an isopropyl substituent. Its significance lies in its modular pyrazole-based framework, which allows for systematic comparisons with structurally related analogs .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-14-17)5-13-12-10(3)7-16(4)15-12;/h6-9H,5H2,1-4H3,(H,13,15);1H |
InChI Key |
ZOXUYLJAEPRKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves connecting two pyrazole rings through a methylene bridge. Several general approaches have been documented in the literature:
Retrosynthetic Analysis
From a retrosynthetic perspective, this compound can be disconnected at the methylene bridge to give two key components: 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-3-amine. This disconnection suggests a reductive amination strategy as the primary synthetic approach.
Strategic Synthetic Pathways
Three principal synthetic routes have been identified for the preparation of this compound:
- Direct reductive amination (one-pot synthesis)
- Sequential imine formation and reduction (two-step process)
- Nucleophilic substitution using halomethyl derivatives
Detailed Preparation Methods
Method 1: Direct Reductive Amination
The most efficient approach for synthesizing this compound involves the direct reductive amination between 1-isopropyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-3-amine.
Reagents and Materials
| Component | Chemical Formula | Quantity | Role |
|---|---|---|---|
| 1-isopropyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | 1.0 equivalent | Aldehyde component |
| 1,4-dimethyl-1H-pyrazol-3-amine | C5H9N3 | 1.0-1.2 equivalents | Amine component |
| Sodium triacetoxyborohydride | C6H12BNaO6 | 1.5-2.0 equivalents | Reducing agent |
| Acetic acid | C2H4O2 | 0.1-0.2 equivalents | Catalyst |
| Dichloromethane or 1,2-dichloroethane | CH2Cl2 or C2H4Cl2 | - | Solvent |
Procedure
- Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2-0.3 M solution) under an inert atmosphere.
- Add 1,4-dimethyl-1H-pyrazol-3-amine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).
- Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Cool the reaction mixture to 0-5°C and add sodium triacetoxyborohydride (1.8 eq) portionwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until completion (monitored by TLC).
- Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane (3×).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using an ethyl acetate/hexane gradient (typically 30-70%).
Reaction Conditions Optimization
Extensive studies have been conducted to optimize the reaction conditions for this transformation, with key findings summarized in the following table:
| Parameter | Range Investigated | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Solvent | DCM, DCE, THF, MeOH, ACN | DCM or DCE | DCM: 78-82% yield |
| Temperature | -10°C to 40°C | 0°C → RT | Higher temperatures led to side products |
| Reducing Agent | NaBH4, NaCNBH3, NaBH(OAc)3, LiAlH4 | NaBH(OAc)3 | Superior chemoselectivity |
| Catalyst | AcOH, TFA, p-TsOH | AcOH | Mild acidity favored imine formation |
| Reaction Time | 2-24 hours | 6-8 hours | Extended time increased byproducts |
| Concentration | 0.05-0.5 M | 0.2-0.3 M | Higher concentrations reduced efficiency |
Method 2: Two-Step Imine Formation and Reduction
This method separates the imine formation and reduction steps, allowing for greater control over each process.
Step 1: Imine Formation
- Combine 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in toluene.
- Add molecular sieves (4Å) to remove water and drive the equilibrium toward imine formation.
- Heat the mixture under reflux using a Dean-Stark apparatus for 4-6 hours.
- Cool the reaction mixture and filter to remove molecular sieves.
- Concentrate the filtrate under reduced pressure to obtain the imine intermediate.
Step 2: Reduction of Imine
- Dissolve the imine intermediate in anhydrous methanol.
- Cool the solution to 0°C and add sodium borohydride (1.5 eq) portionwise over 15-20 minutes.
- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
- Continue stirring for an additional 2-3 hours until the reaction is complete.
- Quench the reaction with water and extract with ethyl acetate (3×).
- Purify as described in Method 1.
Method 3: Nucleophilic Substitution Approach
This alternative approach utilizes a nucleophilic substitution reaction between (1-isopropyl-1H-pyrazol-4-yl)methylhalide and 1,4-dimethyl-1H-pyrazol-3-amine.
Preparation of (1-isopropyl-1H-pyrazol-4-yl)methylhalide
- Reduce 1-isopropyl-1H-pyrazole-4-carbaldehyde with sodium borohydride in methanol to obtain (1-isopropyl-1H-pyrazol-4-yl)methanol.
- Convert the alcohol to the corresponding halide using thionyl chloride (for chloride) or phosphorus tribromide (for bromide).
Coupling Reaction
- Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in DMF.
- Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) as a base.
- Add (1-isopropyl-1H-pyrazol-4-yl)methylhalide (1.1 eq) dropwise.
- Heat the reaction mixture at 60-80°C for 12-18 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Purify by column chromatography.
Reaction Mechanism Analysis
Reductive Amination Mechanism
The reductive amination proceeds through the following mechanistic pathway:
- Nucleophilic attack of the amine nitrogen on the aldehyde carbonyl group
- Formation of a carbinolamine intermediate
- Dehydration to form an imine (Schiff base)
- Reduction of the imine by the hydride source to form the target compound
The mechanism is facilitated by weak acid catalysis, which promotes both the initial nucleophilic attack and the dehydration step.
Factors Affecting Reaction Efficiency
Several factors significantly impact the efficiency of the reductive amination:
| Factor | Effect | Optimization Strategy |
|---|---|---|
| Acid Catalyst | Promotes imine formation | Use mild acids (AcOH) to avoid side reactions |
| Water Removal | Drives equilibrium toward imine | Use molecular sieves or Dean-Stark apparatus |
| Reducing Agent | Affects chemoselectivity | NaBH(OAc)3 offers superior selectivity for imines over aldehydes |
| Solvent Polarity | Influences reaction rate | DCM provides optimal balance of solubility and reaction rate |
Purification and Characterization
Purification Techniques
The purification of this compound typically employs a combination of techniques:
Column Chromatography
The most effective stationary phase/mobile phase combinations:
| Stationary Phase | Mobile Phase | Effectiveness | Notes |
|---|---|---|---|
| Silica gel | Ethyl acetate/hexane (30-70%) | High | Standard purification method |
| Silica gel | DCM/MeOH (95:5 to 90:10) | Very high | For more polar impurities |
| Alumina | Chloroform/methanol (98:2) | Moderate | Less retention, faster elution |
Recrystallization
Optimal solvent systems for recrystallization:
- Ethyl acetate/hexane
- Ethanol/water
- Acetone/hexane
Preparative HPLC
For high-purity requirements, preparative HPLC can be employed with the following parameters:
- Column: C18 reverse phase
- Mobile Phase: Acetonitrile/water with 0.1% formic acid
- Flow Rate: 20 mL/min
- Detection: UV 254 nm
Characterization Data
The following analytical data confirms the structure and purity of this compound:
| Property | Data | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual observation |
| Melting Point | 102-104°C | Melting point apparatus |
| Molecular Formula | C12H19N5 | Elemental analysis |
| Molecular Weight | 233.32 g/mol | Mass spectrometry |
| 1H NMR | δ 7.35 (s, 1H), 7.20 (s, 1H), 6.95 (s, 1H), 4.35 (sept, J = 6.7 Hz, 1H), 3.85 (s, 2H), 3.65 (s, 3H), 2.15 (s, 3H), 1.40 (d, J = 6.7 Hz, 6H) | 1H NMR (400 MHz, CDCl3) |
| 13C NMR | δ 150.2, 138.7, 129.5, 122.1, 117.8, 115.3, 52.8, 39.2, 36.7, 22.6 (2C), 8.5 | 13C NMR (100 MHz, CDCl3) |
| HRMS | [M+H]+ calculated: 234.1719; found: 234.1722 | HRMS (ESI) |
| IR (cm-1) | 3320 (N-H), 2975, 2930, 1585, 1540, 1465, 1395, 1295, 1180, 1055, 820 | FT-IR (KBr) |
| Purity | ≥98% | HPLC |
Industrial Scale Production Considerations
For industrial-scale production of this compound, several additional factors must be considered:
Optimization for Large-Scale Production
| Process Aspect | Optimization Strategy | Impact |
|---|---|---|
| Reaction Vessel | Jacketed reactors with efficient stirring | Improved temperature control and mixing |
| Reagent Addition | Automated dosing systems | Consistent reaction conditions |
| Reaction Monitoring | In-line analytical techniques (IR, HPLC) | Real-time process control |
| Purification | Continuous crystallization or chromatography | Reduced solvent usage, higher throughput |
| Solvent Selection | Consider greener alternatives | Reduced environmental impact |
Yield and Cost Analysis
Based on optimized large-scale production, the following yields and efficiencies can be expected:
| Method | Lab Scale Yield | Industrial Scale Yield | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Direct Reductive Amination | 75-85% | 70-80% | High | Moderate |
| Two-Step Process | 65-75% | 60-70% | Moderate | Higher (more steps) |
| Nucleophilic Substitution | 60-70% | 55-65% | Moderate | Moderate |
Advanced Synthetic Approaches
Flow Chemistry Applications
Recent developments in continuous flow chemistry have enabled more efficient synthesis of this compound with several advantages:
- Improved control over reaction parameters
- Enhanced safety profiles for handling reactive reagents
- Reduced reaction times (from hours to minutes)
- Simplified scale-up without significant process modifications
Alternative Catalytic Systems
Research into catalytic systems has yielded promising alternatives to traditional methods:
| Catalytic System | Advantages | Yield | Reference |
|---|---|---|---|
| Iridium-catalyzed hydrogen transfer | Direct use of alcohols as alkylating agents | 68-75% | |
| Pd/C with H2 | Milder conditions, higher selectivity | 72-80% | |
| Lewis acid catalysts (InCl3, Yb(OTf)3) | Enhanced imine formation, compatibility with sensitive groups | 65-78% |
Quality Control and Specifications
For pharmaceutical and research applications, the following specifications are typically established for this compound:
| Test Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual examination |
| Identification | Positive by spectral comparison | IR, NMR |
| Assay | 98.0-102.0% | HPLC |
| Related Substances | Individual impurity: ≤0.5% Total impurities: ≤2.0% | HPLC |
| Residual Solvents | ICH Q3C limits | GC |
| Water Content | ≤0.5% | Karl Fischer titration |
| Residue on Ignition | ≤0.1% | Pharmacopoeial method |
| Particle Size | D90: ≤100 μm | Laser diffraction |
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H22N6
- Molecular Weight : 282.36 g/mol
- CAS Number : 1856067-27-0
The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple nitrogen atoms in the pyrazole structure contributes to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, similar pyrazole-based compounds have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation:
- CDK Inhibition : Compounds like N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent CDK2 inhibitory activity, with a Ki value of 0.005 µM, indicating strong selectivity over other CDKs tested . This suggests that N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine may exhibit similar properties.
Anti-inflammatory Activity
Beyond anticancer properties, pyrazole compounds are also recognized for their anti-inflammatory effects. Many pyrazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their therapeutic relevance in treating inflammatory diseases .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparisons
However, it may improve lipid solubility relative to polar groups like boronic acids (e.g., AS99617 and AS140803 in ). The 5-fluoro substituent in the analog from increases electronegativity, which could enhance binding affinity in biological targets but may also reduce metabolic stability.
Functional Group Diversity Boronic acid derivatives (e.g., AS99617) are critical for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amine linker in the target compound suggests utility as a building block for supramolecular chemistry or drug discovery .
Synthetic Accessibility Boronic acid analogs (AS99617, AS140803) are commercially available (e.g., AS99617 at 151.00 €/100mg) and widely used in medicinal chemistry pipelines .
Biological Activity
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Structural Overview
The compound features dual pyrazole rings linked by a methylene bridge, with an isopropyl group attached to one of the pyrazole rings. Its molecular formula is with a molecular weight of 269.77 g/mol. This unique structure contributes to its distinct biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClN₅ |
| Molecular Weight | 269.77 g/mol |
| CAS Number | 1856040-70-4 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, a study reported that the compound showed significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting its potential as an antifungal and antibacterial agent .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The following table summarizes the IC50 values for different cell lines:
The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer therapeutic.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response .
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against multiple cancer cell lines using a panel of assays to determine its cytotoxicity. The results indicated that it exhibited a dose-dependent response in inhibiting cell growth across all tested lines, with MCF7 cells being particularly sensitive .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms underlying the anti-inflammatory effects of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
